Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-
Description
The compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)- (CAS 70815-08-6), also known as its ethyl ester form, is a structurally modified fluorescein derivative. Fluorescein, a xanthene dye first synthesized in 1871, is renowned for its fluorescent properties and serves as a foundational scaffold for numerous probes . The target compound features substitutions at the 6' (diethylamino), 3' (methyl), and 2' (phenylamino) positions, with a carboxylic acid group at position 5 (esterified as ethyl ester in its prodrug form) . Its primary applications include fluorescent labeling, cellular probes, and biochemical assays requiring controlled membrane permeability .
Properties
CAS No. |
70815-12-2 |
|---|---|
Molecular Formula |
C32H28N2O5 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2'-anilino-6'-(diethylamino)-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C32H28N2O5/c1-4-34(5-2)22-12-14-25-29(17-22)38-28-15-19(3)27(33-21-9-7-6-8-10-21)18-26(28)32(25)24-13-11-20(30(35)36)16-23(24)31(37)39-32/h6-18,33H,4-5H2,1-3H3,(H,35,36) |
InChI Key |
IWQSPSSKNLJZMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate isobenzofuran and xanthene derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and applications of the target compound and related fluorescein derivatives:
Key Research Findings
Target Compound vs. 5-Carboxyfluorescein (5-FAM)
- Structural Differences: The target compound’s diethylamino group likely induces a red shift in fluorescence compared to 5-FAM’s unmodified hydroxyl groups. The methyl group at 3' may reduce steric interference in binding compared to bulkier substituents .
- Functional Implications : While 5-FAM is water-soluble and ideal for hydrophilic assays (e.g., ORAC antioxidant capacity tests ), the target’s ethyl ester enhances lipophilicity, facilitating cellular uptake .
Target Compound vs. Oregon Green 488
- Photostability: Oregon Green’s fluorinated substituents (2',7'-difluoro) improve photostability but reduce compatibility with certain biological systems .
- Solubility: The diethylamino group in the target compound may improve solubility in organic solvents compared to Oregon Green’s polar diacetate groups .
Target Compound vs. 5-CFDA
- Ester Functionality : Both compounds use ester groups (ethyl in the target, acetate in 5-CFDA) for cell permeability. However, 5-CFDA’s diacetate is cleaved by intracellular esterases to release fluorescent 5-carboxyfluorescein, whereas the target’s ethyl ester may require different enzymatic activation .
Target Compound vs. Phen Green SK
- Chelation vs. Binding: Phen Green SK’s dichloro-phenanthroline structure enables metal ion detection (e.g., Cu²⁺) , while the target’s phenylamino group may facilitate interactions with aromatic biomolecules (e.g., proteins or nucleic acids) .
Q & A
Q. What are the key spectroscopic properties of this compound, and how can they be leveraged for experimental validation?
This compound exhibits strong fluorescence due to its xanthene core. Key properties include:
- Absorption/Emission Maxima : ~492 nm (absorption) and ~517 nm (emission) .
- Fluorescence Quantum Yield : Up to 0.93, comparable to fluorescein derivatives .
- Molar Extinction Coefficient (ε) : ~74,000 cm⁻¹M⁻¹, enabling high sensitivity in detection .
Methodological Application : Use UV-Vis and fluorescence spectrophotometry to validate purity and photostability. For example, monitor absorbance at 492 nm and emission at 517 nm in PBS (pH 7.4) to confirm stability under physiological conditions .
Q. What synthetic strategies are recommended for preparing this compound, and how can side reactions be minimized?
The synthesis typically involves:
Q. Critical Considerations :
- Use anhydrous solvents (e.g., DMF) to avoid hydrolysis of intermediates.
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) to detect byproducts like unsubstituted xanthene derivatives .
Advanced Research Questions
Q. How can this compound be optimized as a fluorescent probe for detecting protein interactions or oxidative stress?
Case Study : In antioxidant assays, this compound’s fluorescence quenching under oxidative stress is used to measure radical scavenging capacity. For example:
- ORAC Assay : Use peroxyl radicals (generated via AAPH thermal decomposition) to induce fluorescence decay. Calculate antioxidant activity using the area under the curve (AUC) method .
- Protein Labeling : Conjugate the carboxylic acid group to biomolecules (e.g., antibodies) via NHS ester chemistry. Validate labeling efficiency using SDS-PAGE with in-gel fluorescence imaging .
Data Contradiction Analysis : If fluorescence quantum yield varies between batches, check for trace metals (e.g., Cu²⁺) that quench fluorescence. Use chelating agents (e.g., EDTA) in buffers to mitigate interference .
Q. What mechanistic insights explain its dual behavior as a pH-sensitive and redox-active probe?
The compound’s spirocyclic structure undergoes ring-opening at acidic pH, enhancing fluorescence. Simultaneously, the diethylamino group acts as an electron donor, stabilizing radical intermediates during oxidation .
Q. Experimental Validation :
Q. How can researchers resolve discrepancies in reported fluorescence lifetimes across studies?
Discrepancies may arise from:
- Solvent Polarity : Higher polarity solvents (e.g., water) reduce lifetime due to collisional quenching. Compare data in matched solvents (e.g., DMSO vs. PBS) .
- Impurity Profiles : Use HPLC-MS to detect trace impurities (e.g., unreacted intermediates). For example, a peak at m/z 458.42 corresponds to the azidopropyl derivative, which may alter photophysics .
Standardization Protocol : Calibrate instruments using fluorescein (Φ = 0.92 in 0.1 M NaOH) as a reference .
Q. What are the best practices for conjugating this compound to biomolecules without compromising fluorescence?
- NHS Ester Activation : React the carboxylic acid group with N-hydroxysuccinimide (NHS) in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at pH 8.5 .
- Purification : Use size-exclusion chromatography (e.g., Sephadex G-25) to remove unreacted dye.
- Validation : Measure the conjugate’s absorbance at 280 nm (protein) and 492 nm (dye) to calculate the labeling ratio .
Q. How does structural modification (e.g., diethylamino vs. dimethylamino) impact its photophysical and biochemical properties?
Comparative Analysis :
| Modification | Quantum Yield | Solubility | Application |
|---|---|---|---|
| Diethylamino (target) | 0.93 | High in DMSO | Protein labeling |
| Dimethylamino (analog) | 0.85 | Moderate | Intracellular pH sensing |
Mechanistic Insight : The diethylamino group enhances solubility in organic solvents, while dimethylamino derivatives exhibit faster cellular uptake due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
